4-amino-6-(2,5-dimethoxyphenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one
Description
The exact mass of the compound this compound is 338.13789045 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-amino-6-(2,5-dimethoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-13-3-4-17(25-2)14(9-13)16-10-15(19)18(23)22(21-16)11-12-5-7-20-8-6-12/h3-10H,11,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECUCMNGDSXQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C(=C2)N)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-amino-6-(2,5-dimethoxyphenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a dihydropyridazinone core with substitutions that may influence its biological activity. The presence of the dimethoxyphenyl and pyridinyl groups is particularly noteworthy, as these moieties are often associated with enhanced pharmacological effects.
Anticancer Activity
Research indicates that derivatives of pyridazine and related compounds exhibit significant anticancer properties. For instance, compounds with similar structural features have shown promising results against various cancer cell lines. The antiproliferative effects are often linked to the ability of these compounds to interfere with cellular signaling pathways involved in cancer progression.
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT29 (Colon Cancer) | 10 | Induces apoptosis |
| Compound B | MCF7 (Breast Cancer) | 15 | Inhibits cell cycle progression |
| This compound | A549 (Lung Cancer) | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar compounds in the literature have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Neuroprotective Effects
In studies focusing on neuroprotection, related compounds have shown promise in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and exert protective effects on neuronal cells is a crucial aspect of their therapeutic potential.
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds reveals critical insights into how structural variations influence biological activity. For instance:
- Substituents on the aromatic rings : The presence of electron-donating groups such as methoxy enhances activity by increasing electron density.
- Pyridine moiety : Modifications on the pyridine ring can significantly alter binding affinity to target proteins.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of various pyridazine derivatives, including our compound of interest. The study found that specific modifications led to enhanced cytotoxicity against human cancer cell lines, with particular emphasis on the role of the dimethoxy group in promoting apoptosis through mitochondrial pathways.
Study 2: Antimicrobial Properties
Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that similar compounds exhibited significant antibacterial activity against Staphylococcus aureus. The study suggested that structural features such as the dihydropyridazinone core were essential for antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
